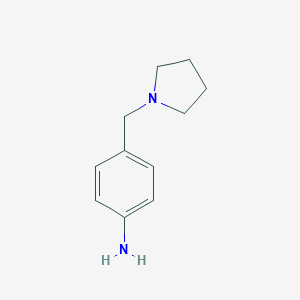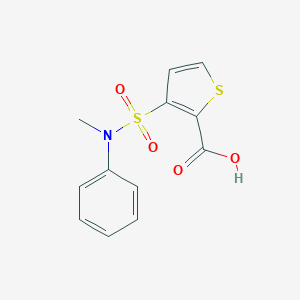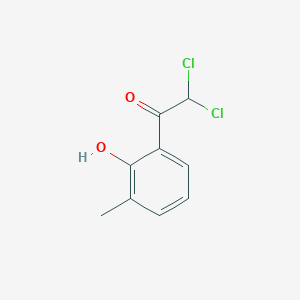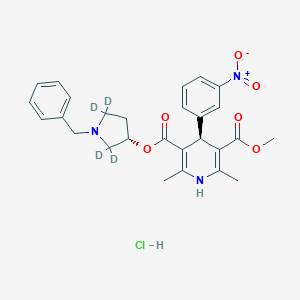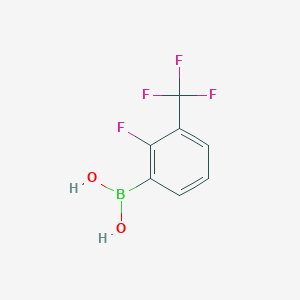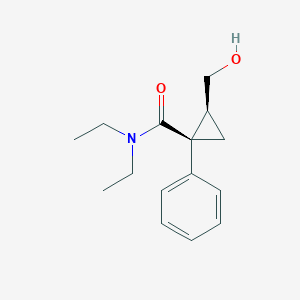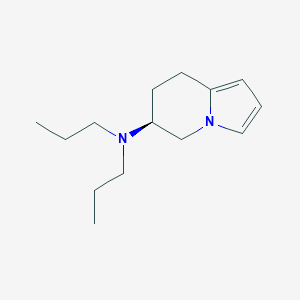
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine, also known as 6-DAP, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves its binding to the α3β4 subtype of nicotinic acetylcholine receptors, which are located on dopamine neurons in the brain. This binding inhibits the release of dopamine, which is a neurotransmitter involved in the regulation of reward and motivation. By blocking the release of dopamine, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine may be able to reduce the reinforcing effects of drugs of abuse and help individuals overcome addiction.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on dopamine release, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in lab experiments is its selectivity for the α3β4 subtype of nicotinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in dopamine release and addiction. However, one limitation of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. Another area of interest is the use of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in combination with other drugs or therapies for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine and its potential uses in the treatment of neurodegenerative diseases.
In conclusion, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors makes it a potential target for the development of new treatments for addiction and other neurological disorders. While there are limitations to its use in lab experiments, there are several potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves the reaction of 1,2,3,4-tetrahydro-β-carboline with propylamine in the presence of a reducing agent. The resulting product is purified through a series of chromatography steps to obtain the pure compound.
Aplicaciones Científicas De Investigación
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist for the α3β4 subtype of nicotinic acetylcholine receptors, which are involved in the regulation of dopamine release in the brain. This makes it a potential target for the development of new treatments for addiction and other neurological disorders.
Propiedades
Número CAS |
140848-67-5 |
|---|---|
Nombre del producto |
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine |
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine |
InChI |
InChI=1S/C14H24N2/c1-3-9-15(10-4-2)14-8-7-13-6-5-11-16(13)12-14/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m0/s1 |
Clave InChI |
JLTVNRULFIBVDV-AWEZNQCLSA-N |
SMILES isomérico |
CCCN(CCC)[C@H]1CCC2=CC=CN2C1 |
SMILES |
CCCN(CCC)C1CCC2=CC=CN2C1 |
SMILES canónico |
CCCN(CCC)C1CCC2=CC=CN2C1 |
Sinónimos |
6-DIP-5,6,7,8-TETIND 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



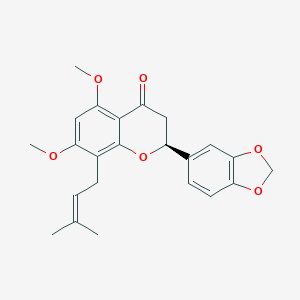
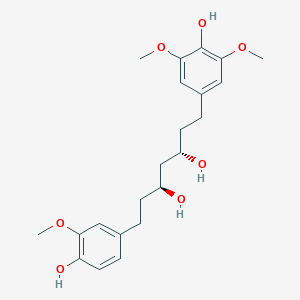
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
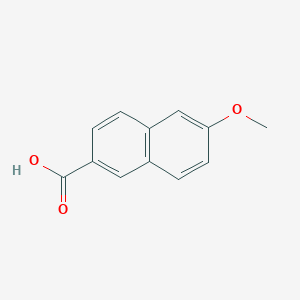
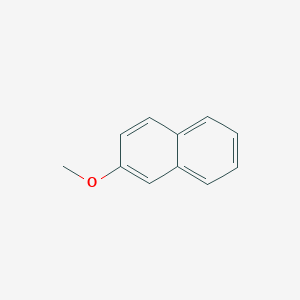
![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
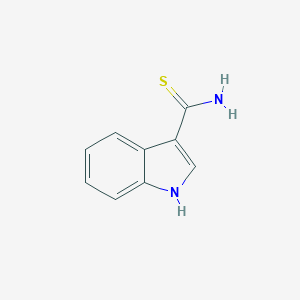
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
